3-Amino-4-phenylisoxazol-5-ol
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Overview
Description
3-Amino-4-phenylisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylisoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate conditions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed (3 + 2) cycloaddition reactions using Cu(I) or Ru(II) as catalysts . there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-phenylisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
3-Amino-4-phenylisoxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives act as GABA uptake inhibitors, which can cross the blood-brain barrier and exhibit anticonvulsant activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-Phenylisoxazole: Lacks the amino group at the 3-position.
3,5-Diphenylisoxazole: Contains an additional phenyl group at the 5-position.
3-Amino-5-phenylisoxazole: Has the amino group at the 3-position but differs in the substitution pattern.
Uniqueness: 3-Amino-4-phenylisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups on the isoxazole ring enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-amino-4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c10-8-7(9(12)13-11-8)6-4-2-1-3-5-6/h1-5,11H,10H2 |
InChI Key |
VPEXDXUVLQATKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)N |
Origin of Product |
United States |
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